N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of benzo[b]thiophene and benzo[h]quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano group: This step may involve nucleophilic substitution or other suitable reactions.
Synthesis of the benzo[h]quinazoline moiety: This can be synthesized through a series of condensation and cyclization reactions.
Coupling of the two moieties: The final step involves coupling the benzo[b]thiophene and benzo[h]quinazoline moieties through a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzo[b]thiophene or benzo[h]quinazoline derivatives. Examples could include:
Benzo[b]thiophene-2-carboxamide: A simpler derivative with potential bioactivity.
Benzo[h]quinazoline-2-thiol: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide lies in its combination of structural features from both benzo[b]thiophene and benzo[h]quinazoline moieties. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19F3N4OS2 |
---|---|
Molecular Weight |
500.6g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19F3N4OS2/c25-24(26,27)21-16-10-9-13-5-1-2-6-14(13)20(16)30-23(31-21)33-12-19(32)29-22-17(11-28)15-7-3-4-8-18(15)34-22/h1-2,5-6H,3-4,7-10,12H2,(H,29,32) |
InChI Key |
ZFNPLZDIZOCWRM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F)C#N |
Origin of Product |
United States |
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